

Application Notes and Protocols: LysoTracker Yellow HCK-123 Staining in Mammalian Cells

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Compound of Interest

Compound Name: LysoTracker Yellow HCK 123

Cat. No.: B15555819

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Introduction

LysoTracker Yellow HCK-123 is a fluorescent dye that selectively stains acidic organelles, such as lysosomes, in live mammalian cells.[1][2] This cell-permeable probe is a valuable tool for investigating lysosomal biology, including processes like autophagy, endocytosis, and lysosomal storage disorders.[1][3] Comprised of a fluorophore linked to a weakly basic amine, LysoTracker Yellow HCK-123 can freely cross the cell membrane.[1][3] Once inside the acidic environment of the lysosome, the probe becomes protonated and accumulates, leading to a bright yellow fluorescence.[1][3] Its fluorescence is largely independent of pH within the acidic range of lysosomes.[4] This document provides a detailed protocol for using LysoTracker Yellow HCK-123 to stain mammalian cells, along with its mechanism of action and key experimental parameters.

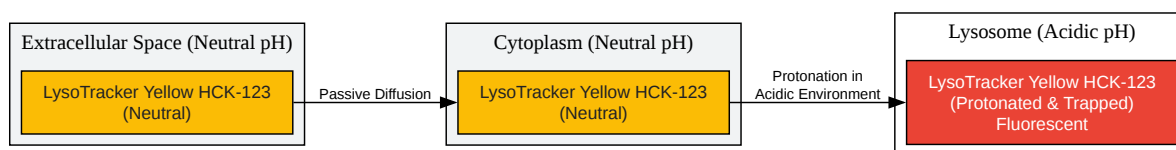
Quantitative Data Summary

For optimal staining and to minimize potential artifacts from overloading the cells, the concentration and incubation time of LysoTracker Yellow HCK-123 should be optimized for each cell type and experimental condition.[4] The following table summarizes the key quantitative parameters for this probe.

Parameter	Value	Reference
Excitation Maximum	465 nm	[1][2][5][6]
Emission Maximum	535 nm	[1][2][5][6]
Recommended Working Concentration	50 - 100 nM	[5][6][7]
General Concentration Range	0.1 - 50 μ M	[8]
Recommended Incubation Time	15 - 30 minutes	[7]
General Incubation Time Range	30 minutes - 2 hours	[4][5]
Stock Solution Storage	-20°C to -80°C, protect from light	[8]

Mechanism of Action

The staining mechanism of LysoTracker Yellow HCK-123 is based on its properties as a weak base. In its neutral, unprotonated state at physiological pH, the probe can easily permeate the plasma membrane and enter the cell. Upon encountering the low pH environment of an acidic organelle like the lysosome, the weakly basic moiety of the probe becomes protonated. This protonation results in a charged molecule that can no longer readily cross the lysosomal membrane, leading to its accumulation and a distinct, punctate fluorescent signal.



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Mechanism of LysoTracker Staining.

Experimental Protocol

This protocol provides a general guideline for staining both adherent and suspension mammalian cells with LysoTracker Yellow HCK-123. Optimization may be required for specific cell lines and experimental setups.

Materials

- LysoTracker Yellow HCK-123 (typically supplied as a 1 mM stock solution in DMSO)
- Mammalian cells of interest
- Complete cell culture medium, pre-warmed to 37°C
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture plates, coverslips, or slides
- Fluorescence microscope with appropriate filters for yellow fluorescence (e.g., FITC/GFP filter set)

Preparation of Staining Solution

- Thaw the Stock Solution: Prior to use, allow the 1 mM LysoTracker Yellow HCK-123 stock solution to warm to room temperature.[\[4\]](#)
- Prepare Working Solution: Dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration. A starting concentration of 50-75 nM is recommended.[\[4\]](#) To avoid potential artifacts, keep the probe concentration as low as possible while still achieving adequate signal.[\[4\]](#)

Staining Protocol for Adherent Cells

- Cell Seeding: Plate adherent cells on coverslips or in culture dishes and allow them to attach and grow to the desired confluency.
- Aspirate Medium: Carefully remove the culture medium from the cells.

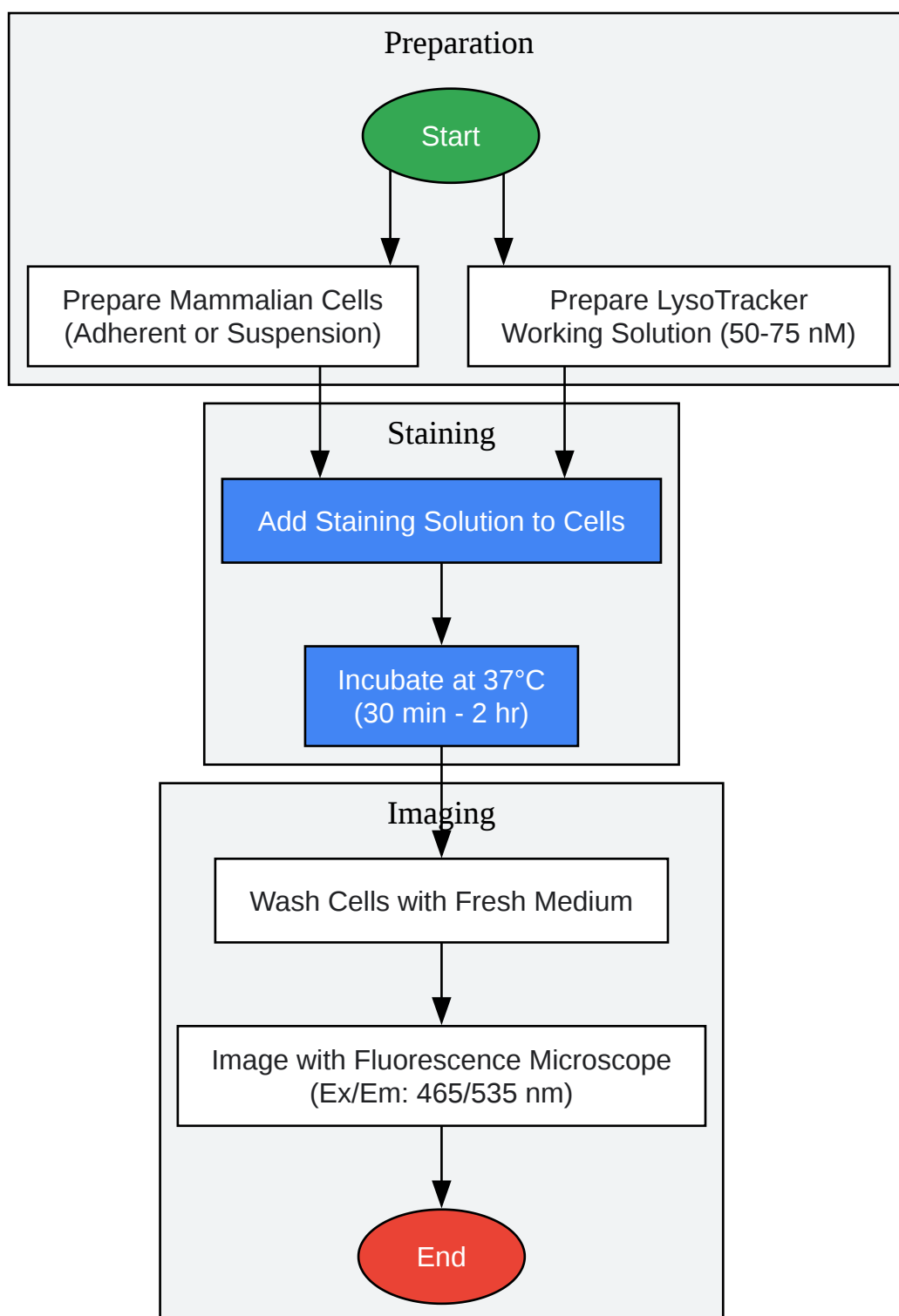
- **Add Staining Solution:** Add the pre-warmed LysoTracker Yellow HCK-123 working solution to the cells, ensuring the entire surface is covered.
- **Incubation:** Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator.[\[4\]](#)[\[5\]](#) The optimal incubation time can vary between cell types.
- **Wash (Optional but Recommended):** After incubation, gently aspirate the staining solution and wash the cells once with fresh, pre-warmed complete culture medium or PBS to remove excess probe.[\[5\]](#)
- **Imaging:** Image the cells immediately using a fluorescence microscope.

Staining Protocol for Suspension Cells

- **Cell Collection:** Centrifuge the suspension cells to obtain a cell pellet.[\[4\]](#)
- **Resuspend in Staining Solution:** Gently resuspend the cell pellet in the pre-warmed LysoTracker Yellow HCK-123 working solution.[\[4\]](#)
- **Incubation:** Incubate the cells for 30 minutes to 2 hours at 37°C.[\[4\]](#)[\[5\]](#)
- **Wash:** Centrifuge the cells to pellet them and remove the staining solution.[\[4\]](#) Resuspend the cells in fresh, pre-warmed medium.[\[4\]](#)
- **Imaging:** The cells can be imaged directly in suspension or attached to coverslips treated with an appropriate coating.

Experimental Workflow

The following diagram outlines the key steps in the LysoTracker Yellow HCK-123 staining protocol for mammalian cells.



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LysoTracker Staining Workflow.

Important Considerations

- **Live Cells Only:** LysoTracker Yellow HCK-123 is intended for use in live cells as its accumulation depends on the maintenance of the lysosomal pH gradient.[1] Fixation can disrupt this gradient and lead to a loss of signal.[7]
- **Photostability:** While suitable for many applications, be mindful of potential photobleaching during prolonged imaging sessions.
- **Cytotoxicity:** At higher concentrations or with extended incubation times, LysoTracker probes can potentially be cytotoxic.[7] It is crucial to use the lowest effective concentration and incubation time.
- **Multicolor Imaging:** The spectral properties of LysoTracker Yellow HCK-123 make it suitable for multiplexing with other fluorescent probes, such as those for the nucleus (e.g., Hoechst) or mitochondria (e.g., MitoTracker Red).[6] Ensure that the emission spectra of the chosen probes have minimal overlap.

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